Lansoprazole Thioxo Impurity
Overview
Description
Synthesis Analysis
During the bulk synthesis of Lansoprazole, five impurities have been observed: Lansoprazole N-oxide, Lansoprazole sulfone N-oxide, Lansoprazole sulfide, Lansoprazole sulfone, and N-aralkyl Lansoprazole . The synthesis and characterization of these impurities have been described in the literature .Molecular Structure Analysis
The molecular formula of Lansoprazole Thioxo Impurity is C14H9N3OS . The InChI and Canonical SMILES representations of its structure are also available .Chemical Reactions Analysis
Lansoprazole has been found to degrade significantly under acid and oxidative stress conditions . The degradation of Lansoprazole under different stress conditions (acidic, oxidative, basic, and neutral hydrolyses) has been studied .Scientific Research Applications
Isolation and Characterization in Thermal Stress Conditions : Lansoprazole degrades under thermal stress, leading to the formation of new degradation products including a novel impurity with a molecular weight of 164.04 and formula C8H8N2S (Battu & Pottabathini, 2014).
Identification of Synthetic Route Indicative Impurity : An unknown impurity in lansoprazole was identified as des-(trifluoroethoxy) lansoprazole, a principal synthetic route indicative impurity. This impurity was enriched and characterized using various analytical techniques (Srinivas et al., 2010).
Hydrolytic Degradation Study : A study on hydrolytic degradation of Lansoprazole in acidic and basic mediums found a new impurity with a higher molecular weight than Lansoprazole, identified as 7-(3-Methyl-4-(2,2,2-trifluoroethoxy) pyridin-2-yl)-7H-benzo[4,5]imidazo[2,1-b]benzo[4,5]imidazo[2,1-d][1,3,5]thiadiazine (Battu & Pottabathini, 2015).
Major Degradation Product Identification in Capsules : An unknown impurity was identified in Lansoprazole Delayed Release Capsule, characterized as 1H-benzimidazole-2-thiol using various analytical methods (Negi et al., 2010).
Synthesis and Characterization of Impurities : During the bulk synthesis of lansoprazole, five impurities were observed and characterized, including lansoprazole N-oxide, lansoprazole sulfone N-oxide, and others (Reddy et al., 2008).
Method Development for Estimation of Related Compounds : A study developed a method for the separation and quantification of related substances present with Lansoprazole using Ultra High Pressure Liquid Chromatography (UHPLC) (Krishnamohan et al., 2012).
RP-HPLC Method Development for Estimation of Impurities : A rapid, specific RP-HPLC method was developed for the determination of Lansoprazole impurities in the drug substance, indicating the method's sensitivity and effectiveness for impurity analysis (Gholve et al., 2021).
Stability-Indicating UPLC Method for Estimation of Impurities : A novel method was developed for the determination of the assay and related substances of Lansoprazole in bulk drug and capsule dosage forms, proving the stability-indicating power of the method (Rao et al., 2012).
Impurities Analysis and Stability Study for Injection : A study focused on analyzing impurities and studying the stability of Lansoprazole for injection, employing HPLC and LC-MS methods (Mingjie et al., 2013).
Identification of Oxidative Degradation Products : High-resolution mass spectrometry was utilized to identify oxidative degradation impurities in lansoprazole, demonstrating the utility of HRMS in impurity analysis (Shandilya et al., 2017).
Mechanism of Action
Target of Action
Lansoprazole Thioxo Impurity, also known as 1-Methyl-12-thioxopyrido[1,2,3,4]imidazole-[1,2-a]benzimidazole-2(12H)-one, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in gastric acid production, making them a crucial target for controlling acid secretion .
Mode of Action
As a proton pump inhibitor (PPI), this compound works by inhibiting the acid pump activity at the final stage of the enzyme process . This action reduces the acid secretion of parietal cells . It is converted to active metabolites in the acid environment of these cells .
Biochemical Pathways
The inhibition of the gastric H,K-ATPase pumps by this compound affects the biochemical pathway of gastric acid production . This leads to a decrease in gastric acid secretion, which can promote healing in ulcerative diseases and treat gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .
Pharmacokinetics
This compound is rapidly absorbed from a gastric acid-resistant formulation and is approximately 97% bound in human plasma . It is extensively metabolised following oral administration into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . The mean plasma elimination half-life is between 1.3 and 2.1 hours in healthy volunteers .
Result of Action
The result of this compound’s action is a reduction in gastric acid secretion . This can lead to the healing of gastrointestinal ulcers, treatment of symptoms of GERD, eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, severe hepatic failure can cause a significant decrease in clearance and an increase in the area under the plasma concentration-time curve (AUC) and half-life of this compound .
Properties
IUPAC Name |
14-methyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2,4,6,8,11,14-hexaen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3OS/c1-8-11(18)6-7-16-12(8)13(19)17-10-5-3-2-4-9(10)15-14(16)17/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLBEVJGIOARKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=S)N3C4=CC=CC=C4N=C3N2C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744151 | |
Record name | 1-Methyl-12-sulfanylidenepyrido[1',2':3,4]imidazo[1,2-a]benzimidazol-2(12H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-06-6 | |
Record name | Lansoprazole thioxo impurity | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246819066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-12-sulfanylidenepyrido[1',2':3,4]imidazo[1,2-a]benzimidazol-2(12H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LANSOPRAZOLE THIOXO IMPURITY | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK6DL4EV9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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